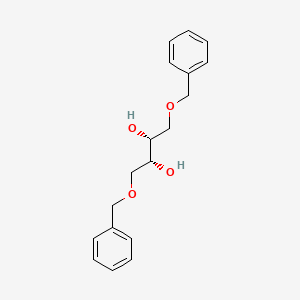

(+)-1,4-Di-O-benzyl-D-threitol

Description

Significance as a Versatile Chiral Building Block in Asymmetric Synthesis

As a chiral building block, (+)-1,4-Di-O-benzyl-D-threitol serves as a foundational component from which more complex chiral structures are constructed. Its inherent chirality is incorporated permanently into the final product. This approach is fundamental in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required for efficacy. netascientific.com

One of the prominent applications is in the construction of homochiral crown ethers. orgsyn.org These macrocyclic polyethers, incorporating the threitol backbone, can act as enzyme model systems and have been successfully used as phase-transfer catalysts in asymmetric reactions, such as Michael additions and cyclopropanations, achieving high enantioselectivity (up to 99% ee). researchgate.netmdpi.com The benzyl (B1604629) groups on the threitol unit have been shown to be crucial for achieving high levels of asymmetric induction in these catalyst systems. mdpi.com

Furthermore, the compound is a key intermediate in the synthesis of complex molecules where selective functionalization is critical. netascientific.com Its C2-symmetric nature and the potential for differential protection of its hydroxyl groups allow for a high degree of control in multistep synthetic sequences.

Role as a Chiral Auxiliary in Organic Transformations

In its capacity as a chiral auxiliary, this compound is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After inducing the desired chirality, the auxiliary is cleaved from the molecule.

A significant example of this role is in the desymmetrization of achiral, prochiral molecules. Researchers have effectively used 1,4-di-O-benzyl-L-threitol, the enantiomer of the title compound, as a chiral template to achieve the asymmetric synthesis of axially chiral biaryls. acs.orgrsc.orgnih.gov In a key step, the sequential etherification of 2,2',6,6'-tetrahydroxybiphenyl with the threitol derivative under Mitsunobu conditions exclusively yields a desymmetrized biphenyldiol with S-axial chirality. acs.orgnih.gov This intermediate can then be further elaborated, and the chiral auxiliary removed to yield enantiomerically pure, axially chiral biphenyls. acs.orgnih.gov The stereochemical outcome is believed to be controlled during the intramolecular Mitsunobu cyclization step, where steric interactions disfavor the formation of the undesired atropisomer. rsc.org

Table 2: Application in Asymmetric Desymmetrization

| Reactant | Chiral Auxiliary | Key Reaction | Product Type | Outcome | Source |

|---|---|---|---|---|---|

| 2,2',6,6'-Tetrahydroxybiphenyl | (-)-1,4-Di-O-benzyl-L-threitol | Sequential Mitsunobu etherification | (S)-Axially chiral biphenyldiol | Exclusive formation of the S-atropisomer | acs.orgnih.gov |

The compound has also been employed as a chiral auxiliary in other transformations. For instance, ketals derived from its L-enantiomer and 2-cycloalken-1-ones have been used in diastereoselective Simmons-Smith cyclopropanation reactions. orgsyn.org It has also been used in the cis-dihydroxylation of α,β-unsaturated ketones, although this application resulted in only moderate diastereoselectivity. rug.nl

Historical Development and Evolution of its Utilization in Synthetic Strategies

The synthetic route to 1,4-di-O-benzyl-threitols originates from early 20th-century carbohydrate chemistry, with the synthesis of the L-enantiomer from L-tartaric acid being adapted from the work of Carmack, Feit, and Inouye. orgsyn.org The accessibility of both D- and L-tartaric acid has made both enantiomers of the diol readily available for synthetic chemists. orgsyn.orgsigmaaldrich.com

Over the years, the procedures for its synthesis have been refined. An optimized five-step synthesis from tartaric acid has been developed, utilizing modern reagents and improved work-up conditions to afford the product in high yields. researchgate.net Initially recognized as a simple chiral diol, its application has evolved significantly. Early uses included its incorporation into chiral crown ethers for host-guest chemistry studies and as simple enzyme models. orgsyn.org

The evolution of its use reflects broader trends in asymmetric synthesis. From a simple building block, its application has expanded to that of a sophisticated chiral auxiliary capable of controlling complex stereochemical outcomes, such as the induction of axial chirality in biaryl systems. acs.orgrsc.orgnih.gov This progression highlights the ingenuity of synthetic chemists in leveraging the structural and stereochemical properties of C2-symmetric molecules like this compound to solve challenging synthetic problems. Its continued use in the development of new chiral ligands and catalysts for enantioselective reactions underscores its enduring importance in the field. netascientific.comresearchgate.netmdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVAVQDYJARRAU-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@@H](COCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426474 | |

| Record name | (+)-1,4-Di-O-benzyl-D-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91604-41-0 | |

| Record name | (+)-1,4-Di-O-benzyl-D-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantiomeric Access

De Novo Synthesis from Chiral Pool Precursors

The most common and economically viable method for synthesizing (+)-1,4-Di-O-benzyl-D-threitol is a de novo approach beginning with D-tartaric acid, a readily available and inexpensive chiral starting material. atamanchemicals.comresearchgate.netatamanchemicals.comscientificlabs.ieresearchgate.netatamanchemicals.com This multi-step synthesis is mirrored to produce its enantiomer, (-)-1,4-Di-O-benzyl-L-threitol, from L-tartaric acid. atamanchemicals.comatamanchemicals.comscientificlabs.ieresearchgate.netatamanchemicals.comorgsyn.orgbiosynth.com

The transformation of D-tartaric acid into this compound involves a sequence of key reactions, each contributing to the final structure.

The synthesis commences with the protection of the diol and esterification of the carboxylic acids of D-tartaric acid. orgsyn.org In a typical procedure, D-tartaric acid is reacted with 2,2-dimethoxypropane (B42991) and methanol (B129727) in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate. orgsyn.org This reaction serves a dual purpose: the 2,2-dimethoxypropane protects the vicinal diols as an isopropylidene ketal, and the methanol, under acidic conditions, converts the carboxylic acid groups into methyl esters. orgsyn.org This process yields the key intermediate, Dimethyl 2,3-O-isopropylidene-D-tartrate. orgsyn.orgcphi-online.com The use of cyclohexane (B81311) and a Vigreux column allows for the removal of acetone (B3395972) and methanol azeotropes, driving the reaction to completion. orgsyn.org Neutralization with a weak base like potassium carbonate is performed before purification. orgsyn.org

Table 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

| Starting Material | Reagents | Solvent | Catalyst | Product | Yield |

|---|---|---|---|---|---|

| L-Tartaric Acid | 2,2-Dimethoxypropane, Methanol | Cyclohexane | p-Toluenesulfonic acid monohydrate | Dimethyl 2,3-O-isopropylidene-L-tartrate | 85-92% orgsyn.org |

Note: The table shows the synthesis for the L-enantiomer, the process for the D-enantiomer is analogous.

The subsequent step involves the reduction of the ester groups of Dimethyl 2,3-O-isopropylidene-D-tartrate. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is employed for this transformation. orgsyn.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. orgsyn.org The diester is added dropwise to a suspension of LiAlH₄, and the mixture is refluxed to ensure complete reduction of both ester functionalities to primary alcohols. orgsyn.org This yields 2,3-Di-O-isopropylidene-D-threitol, another crucial intermediate in the synthetic pathway. orgsyn.orgbiosynth.comchemsynlab.com

With the primary alcohols in place, the next stage is the benzylation of the hydroxyl groups. This is achieved by treating 2,3-Di-O-isopropylidene-D-threitol with a strong base, such as sodium hydride (NaH), to deprotonate the alcohols, followed by the addition of benzyl (B1604629) bromide. orgsyn.org This Williamson ether synthesis results in the formation of 1,4-Di-O-benzyl-2,3-O-isopropylidene-D-threitol. orgsyn.org

The final step of the synthesis is the removal of the isopropylidene protecting group. This is accomplished through acid-catalyzed hydrolysis. orgsyn.org The ketal is treated with dilute hydrochloric acid in methanol. orgsyn.org The hydrolysis regenerates the vicinal diols, yielding the final product, this compound. orgsyn.org The crude product is then purified, often through extraction and recrystallization. orgsyn.org

A significant advantage of this synthetic strategy is the ready access to both enantiomers of 1,4-di-O-benzylthreitol. researchgate.netorgsyn.org The synthesis of this compound starts from D-tartaric acid. researchgate.netorgsyn.org Correspondingly, (-)-1,4-Di-O-benzyl-L-threitol can be prepared with equal facility by starting with the enantiomeric L-tartaric acid. atamanchemicals.comatamanchemicals.comscientificlabs.ieresearchgate.netatamanchemicals.comorgsyn.org This parallel synthesis allows for the production of either chiral building block, depending on the specific requirements of the target molecule. researchgate.net The availability of both enantiomers is crucial for their application in asymmetric synthesis and as chiral auxiliaries. researchgate.net

Table 2: Physical Properties of 1,4-Di-O-benzyl-threitol Enantiomers

| Compound | CAS Number | Molecular Formula | Molecular Weight | Specific Rotation ([α]D) |

|---|---|---|---|---|

| This compound | 91604-41-0 scbt.com | C₁₈H₂₂O₄ scbt.com | 302.36 g/mol scbt.com | +6.16° (c 3.83, CHCl₃) orgsyn.org |

| (-)-1,4-Di-O-benzyl-L-threitol | 17401-06-8 biosynth.com | C₁₈H₂₂O₄ | 302.36 g/mol | -5.85° (c 5.15, CHCl₃) orgsyn.org |

Multi-Step Synthesis from D-Tartaric Acid

Chemoenzymatic and Stereoselective Approaches to Threitol Derivatives

The synthesis of enantiomerically pure threitol derivatives, including this compound, leverages sophisticated chemoenzymatic and stereoselective strategies. These methods are crucial for accessing chiral building blocks from simple, often achiral or meso starting materials. Key approaches include the enzymatic kinetic resolution of racemates and the desymmetrization of prochiral or meso compounds.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (KR) is a widely employed method for obtaining enantiomerically pure compounds. encyclopedia.pubmdpi.com This technique utilizes the inherent stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. encyclopedia.pubmdpi.comnih.gov For racemic alcohols, lipases can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted, enantiopure alcohol from its esterified counterpart. encyclopedia.pub

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is the ratio of the reaction rates for the two enantiomers (kR/kS). A high E value (≥100) is indicative of excellent enantioselectivity. encyclopedia.pub Lipases are effective catalysts for these transformations because their active sites, typically comprising a "catalytic triad" of serine, histidine, and aspartate residues, can precisely differentiate between the enantiomers of a substrate. encyclopedia.pubmdpi.com The process often involves an acyl-enzyme intermediate that reacts preferentially with the enantiomer that fits better into the enzyme's chiral active site. encyclopedia.pubmdpi.com

A more advanced strategy, dynamic kinetic resolution (DKR), combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Metal catalysts, often based on ruthenium, are commonly used for the racemization aspect of the DKR process. mdpi.com

| Catalyst System | Substrate Type | Product | Key Features |

| Lipase (e.g., Pseudomonas sp.) + Ru-catalyst | Racemic secondary alcohols | Enantiopure esters | High yield and enantioselectivity (up to 98% ee) through Dynamic Kinetic Resolution (DKR). mdpi.com |

| Lipase (e.g., CAL-B) | Racemic alcohols | Enantiopure alcohol and ester | Standard kinetic resolution; maximum theoretical yield of 50% for the desired enantiomer. encyclopedia.pub |

Desymmetrization Strategies

Desymmetrization is a powerful strategy in asymmetric synthesis where a prochiral or a meso compound is transformed into a chiral molecule. ua.escore.ac.uk This approach can be more efficient than traditional resolutions as it can theoretically yield 100% of a single enantiomer. Both enzymatic and non-enzymatic methods are utilized for the desymmetrization of various substrates, including diols and di- and tetra-substituted biphenyls. ua.esnii.ac.jp

Enzymes, such as lipases, are frequently used for the desymmetrization of meso-diols through enantioselective acylation. For instance, in the total synthesis of Leustroducsin B, a key step involved the lipase-mediated desymmetrization of a meso-diol, which furnished the desired optically active acetate (B1210297) with a high enantiomeric excess (90.2% ee). core.ac.uk

A notable application involving a threitol derivative is the use of (-)-1,4-di-O-benzyl-L-threitol as a chiral template in the asymmetric synthesis of axially chiral biaryls. In this approach, the desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl was achieved through a sequential etherification under Mitsunobu conditions with the L-threitol derivative. This process exclusively yielded the desymmetrized biphenyldiol with S-axial chirality. The chiral threitol auxiliary could then be removed in subsequent steps to afford the target enantiopure biphenyls. acs.org This methodology highlights how threitol derivatives serve as effective chiral auxiliaries, guiding the stereochemical outcome of a reaction to produce a specific enantiomer.

| Method | Substrate | Reagent/Catalyst | Product | Outcome |

| Asymmetric Synthesis via Chiral Template | 2,2',6,6'-Tetrahydroxybiphenyl | (-)-1,4-Di-O-benzyl-L-threitol | (S)-axially chiral biphenyldiol | Exclusive formation of the S-axial chirality product. acs.org |

| Enzymatic Desymmetrization | Meso-diol (in Leustroducsin B synthesis) | Lipase AK / vinyl acetate | Optically active monoacetate | 90.2% enantiomeric excess (ee). core.ac.uk |

These chemoenzymatic and stereoselective approaches are fundamental to modern organic synthesis, enabling the efficient production of complex, enantiomerically pure molecules like this compound and its derivatives for various research applications.

Applications in Enantioselective Transformations

Utilization in Asymmetric Catalysis

The defined stereochemistry of (+)-1,4-di-O-benzyl-D-threitol makes it an excellent starting material for the synthesis of chiral ligands and catalysts that can effectively induce asymmetry in chemical reactions. myskinrecipes.commyskinrecipes.com Its structure can be readily modified to create complex molecular architectures capable of chiral recognition.

This compound serves as a precursor for the preparation of a range of chiral ligands and catalysts. researchgate.net The benzyl-protected hydroxyl groups allow for selective chemical transformations at other positions, enabling the construction of tailored structures for asymmetric catalysis. myskinrecipes.com These ligands are crucial components in the formation of metal complexes that catalyze enantioselective reactions, transferring the chirality of the ligand to the reaction products. The stability and well-defined conformation of the threitol backbone are instrumental in creating a predictable and effective chiral environment around the catalytic center.

A significant application of this compound is its incorporation into the macrocyclic structures of crown ethers and their nitrogen-containing analogues, azacrown ethers. mtak.hu These chiral macrocycles are capable of selectively binding cations and are particularly effective as phase-transfer catalysts. The threitol unit imparts a chiral cavity to the crown ether, enabling enantioselective recognition of guest molecules.

The synthesis of these chiral macrocycles often involves using the threitol derivative as the foundational chiral subunit. For instance, threitol-based monoaza-15-crown-5 lariat ethers have been synthesized from diethyl L-tartrate, a precursor to L-threitol derivatives. nih.gov In a study, 1,4-di-O-benzyl-L-threitol was a key intermediate in the synthesis of a series of chiral azacrown ethers investigated in base-initiated phase-transfer catalytic reactions. mtak.hu

Chiral crown ethers derived from threitol derivatives have demonstrated significant success as phase-transfer catalysts in asymmetric Michael addition reactions. nih.gov These catalysts facilitate the reaction between a nucleophile and an α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-carbon bond with high stereocontrol.

In one study, L-threitol-based lariat ethers were used to catalyze the Michael addition of 2-nitropropane to trans-chalcone, achieving an enantiomeric excess (ee) of up to 90%. nih.gov The same catalysts afforded the chiral Michael adduct with up to 95% ee in the reaction of diethyl acetamidomalonate with β-nitrostyrene. nih.gov The enantioselectivity was found to be influenced by the substituents on the chalcone, with the highest ee values (up to 99%) observed for 4-chloro- and 4-methoxychalcone in the reaction with diethyl acetoxymalonate. nih.gov

| Catalyst Core Structure | Reactants | Enantiomeric Excess (ee) |

| L-Threitol based lariat ether | 2-Nitropropane + trans-Chalcone | 90% |

| L-Threitol based lariat ether | Diethyl acetamidomalonate + β-Nitrostyrene | 95% |

| L-Threitol based lariat ether | Diethyl acetoxymalonate + 4-Chlorochalcone | 99% |

| L-Threitol based lariat ether | Diethyl acetoxymalonate + 4-Methoxychalcone | 99% |

The application of threitol-based crown ethers extends to phase-transfer catalyzed cyclopropanation reactions. These reactions involve the formation of a three-membered ring, a structural motif present in many biologically active molecules. The chiral catalyst directs the approach of the nucleophile to the Michael acceptor, controlling the stereochemistry of the resulting cyclopropane ring.

Threitol-based crown ethers have been successfully employed as catalysts in the Michael Initiated Ring Closure (MIRC) reaction of chalcone and benzylidene-malononitriles with diethyl bromomalonate. nih.gov This method produced the corresponding chiral cyclopropane diesters with enantioselectivities reaching up to 99%. nih.gov The high degree of stereocontrol highlights the effectiveness of the chiral environment created by the threitol-derived macrocycle in dictating the stereochemical outcome of the reaction.

| Reaction Type | Reactants | Catalyst Type | Enantiomeric Excess (ee) |

| Cyclopropanation (MIRC) | Chalcone + Diethyl bromomalonate | L-Threitol-based crown ether | Up to 99% |

| Cyclopropanation (MIRC) | Benzylidene-malononitriles + Diethyl bromomalonate | L-Threitol-based crown ether | Up to 99% |

Incorporation into Homochiral Crown Ethers and Azacrown Ethers

Chiral Template for Stereoselective Reactions

Beyond its role in catalysis, this compound can be used as a chiral template or auxiliary. In this approach, the chiral molecule is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the chiral auxiliary is cleaved, yielding an enantiomerically enriched product.

A powerful application of this chiral template strategy is in the desymmetrization of prochiral or meso compounds. nih.gov This involves the selective reaction of one of two identical functional groups in a symmetric molecule, thereby breaking its symmetry and inducing chirality.

This compound's enantiomer, 1,4-di-O-benzyl-L-threitol, has been effectively used as a chiral template in the desymmetrization of the prochiral 2,2',6,6'-tetrahydroxybiphenyl. nih.gov The sequential etherification of the biphenyl (B1667301) with the threitol derivative under Mitsunobu conditions resulted in a desymmetrized biphenyldiol with S-axial chirality exclusively. nih.gov The chiral threitol auxiliary was later removed to yield axially chiral (S)-2,2'-biphenyldiols. This method provides a general route to prepare axially chiral biphenyldiols, which are important ligands in asymmetric synthesis. researchgate.net The success of this strategy relies on the ability of the rigid, C2-symmetric threitol template to create a distinct steric environment that favors reaction at one of the two prochiral hydroxyl groups over the other.

Stereocontrolled Formation of Ketal and Acetal Intermediates

The formation of chiral ketals and acetals from carbonyl compounds and this compound provides a powerful strategy for controlling the stereochemistry of subsequent reactions. The resulting dioxolane ring system effectively shields one face of the molecule, directing the approach of reagents to the less hindered face.

The diastereoselective cyclopropanation of α,β-unsaturated ketals derived from the L-enantiomer, 1,4-di-O-benzyl-L-threitol, has been studied. acs.org A mechanistic model suggests that the diastereoselectivity arises from the preferential chelation of the Simmons-Smith reagent to the lone pair of electrons on the dioxolane oxygen that is proximal to the double bond and sterically most accessible. openrepository.com The dissymmetric placement of the benzyl (B1604629) groups on the dioxolane ring creates a chiral pocket that directs the cyclopropanation to one face of the alkene. openrepository.com

When this compound is used to form the ketal, the opposite facial selectivity in the Simmons-Smith cyclopropanation is expected, leading to the formation of the enantiomeric cyclopropane derivative. This predictable stereochemical outcome makes this methodology a valuable tool for the asymmetric synthesis of cyclopropanes.

The enantioselective synthesis of the valuable fragrance ingredient (R)-(-)-muscone has been accomplished utilizing this compound as a chiral auxiliary. researchgate.net In this synthesis, a key step involves the formation of a ketal intermediate from dehydro-muscone and this compound. This stereocontrolled ketal formation sets the stage for subsequent transformations that ultimately lead to the desired (R)-enantiomer of muscone. The chiral threitol derivative is later removed, having served its purpose of inducing the required stereochemistry in the macrocyclic ring.

Chiral derivatizing agents are widely used in conjunction with techniques like NMR spectroscopy to determine the enantiomeric excess of chiral compounds. nih.gov While specific examples detailing the use of this compound for the determination of the enantiomeric composition of carbonyl compounds are not prevalent in the reviewed literature, the principle of forming diastereomeric ketals is a well-established method for this purpose. The reaction of a racemic carbonyl compound with an enantiomerically pure diol such as this compound results in the formation of two diastereomeric ketals. These diastereomers possess distinct physical and spectroscopic properties, which can be differentiated by NMR or chromatography, allowing for the quantification of the original enantiomeric ratio of the carbonyl compound.

Precursor for Complex Chiral Molecules and Natural Products

Beyond its role as a transient chiral auxiliary, this compound can also serve as a chiral building block, where its carbon skeleton is incorporated into the final target molecule.

Role in Total Synthesis Strategies (e.g., (+)-Modhephene)

While a direct application of this compound in the total synthesis of the propellane natural product (+)-modhephene is not explicitly documented in the primary literature reviewed, the use of chiral auxiliaries is a cornerstone of many natural product syntheses. The principles of stereocontrol demonstrated by this compound in other contexts are broadly applicable to the construction of complex stereogenic centers found in molecules like modhephene. Chiral auxiliaries are instrumental in guiding the stereochemical course of reactions to build up the intricate three-dimensional architecture of natural products. wikipedia.org

Pathways to Other Enantiomerically Pure Diols and Derived Chiral Scaffolds

The strategic application of this compound as a chiral auxiliary has paved the way for the synthesis of a diverse array of enantiomerically pure diols and complex chiral scaffolds. A notable example is the desymmetrization of prochiral 2,2',6,6'-tetrahydroxybiphenyl, which provides a versatile entry into axially chiral biaryl compounds. This methodology leverages the C2-symmetry of the threitol backbone to control the stereochemical outcome of the synthetic sequence.

The process commences with a sequential etherification of 2,2',6,6'-tetrahydroxybiphenyl with a monosilyl-protected derivative of this compound under Mitsunobu conditions. This is followed by an intramolecular etherification to form a chiral ten-membered ring containing the threitol unit. Subsequent removal of the chiral auxiliary affords the enantiomerically pure (S)-2,2'-dihydroxy-6,6'-bis(hydroxymethyl)biphenyl. This key intermediate serves as a branching point for the synthesis of various other chiral structures.

Synthesis of Axially Chiral Biphenyldiols with Alkylenedioxy Bridges

The desymmetrized biphenyldiol can be further elaborated to create bridged structures. Cyclization of the diol with 1,ω-dibromoalkanes under basic conditions, followed by the removal of the threitol auxiliary, yields (S)-2,2'-biphenyldiols with alkylenedioxy bridges of varying lengths at the 6 and 6' positions.

| Entry | Dibromoalkane | Product | Yield (%) |

|---|---|---|---|

| 1 | 1,3-Dibromopropane | (S)-6,6'-(Propan-1,3-diyldioxy)-2,2'-biphenyldiol | 85 |

| 2 | 1,4-Dibromobutane | (S)-6,6'-(Butan-1,4-diyldioxy)-2,2'-biphenyldiol | 82 |

Synthesis of (S)-6,6'-Disubstituted-2,2'-biphenyldiols

A pivotal transformation of the desymmetrized biphenyldiol involves its conversion to a bis(triflate) derivative. This intermediate is then subjected to palladium(0)-catalyzed cross-coupling reactions with various organozinc reagents to introduce a wide range of substituents at the 6 and 6' positions, affording a library of enantiomerically pure (S)-6,6'-disubstituted-2,2'-biphenyldiols.

| Entry | Organozinc Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | MeZnCl | (S)-6,6'-Dimethyl-2,2'-biphenyldiol | 92 |

| 2 | EtZnCl | (S)-6,6'-Diethyl-2,2'-biphenyldiol | 88 |

| 3 | PhZnCl | (S)-6,6'-Diphenyl-2,2'-biphenyldiol | 95 |

| 4 | (CH2=CH)ZnCl | (S)-6,6'-Divinyl-2,2'-biphenyldiol | 75 |

Derivatization into Other Chiral Scaffolds

The versatility of the bis(triflate) intermediate extends to the synthesis of other complex chiral scaffolds. These transformations highlight the utility of this compound as a transient chiral auxiliary to access a broad spectrum of enantiopure molecules.

Biphenyldicarboxylic Acid: Palladium-catalyzed carbonylation of the bis(triflate) in the presence of methanol (B129727), followed by hydrolysis, yields the corresponding (S)-2,2'-dihydroxy-6,6'-biphenyldicarboxylic acid.

Terphenylcarboxylic Acid: A Suzuki-Miyaura coupling of the bis(triflate) with phenylboronic acid, followed by selective functional group manipulations, leads to the formation of a chiral terphenylcarboxylic acid.

Lactone and Lactam: Intramolecular cyclization strategies applied to derivatives of the biphenyldicarboxylic acid have been successful in the synthesis of enantiomerically pure lactones and lactams, which are valuable heterocyclic scaffolds in medicinal chemistry.

| Entry | Transformation | Product | Yield (%) |

|---|---|---|---|

| 1 | Carbonylation and Hydrolysis | (S)-2,2'-Dihydroxy-6,6'-biphenyldicarboxylic acid | 80 |

| 2 | Suzuki Coupling and further steps | (S)-[1,1':2',1''-Terphenyl]-4'-carboxylic acid, 2,2''-dihydroxy- | 72 |

| 3 | Intramolecular Cyclization | Chiral Lactone derivative | 65 |

| 4 | Intramolecular Cyclization | Chiral Lactam derivative | 68 |

The successful synthesis of these diverse and complex chiral molecules underscores the significance of this compound as a powerful tool in asymmetric synthesis. Its ability to induce and control chirality in a predictable manner allows for the efficient construction of enantiomerically pure diols and a variety of derived chiral scaffolds with high fidelity.

Derivatization and Functionalization Strategies

Selective Protection and Deprotection Methodologies for Hydroxyl Groups

The strategic protection and deprotection of the hydroxyl groups in threitol derivatives are crucial for their application in multi-step syntheses. The synthesis of (+)-1,4-Di-O-benzyl-D-threitol itself provides an excellent example of selective protection. Starting from D-tartaric acid, the two secondary hydroxyl groups are first protected as an isopropylidene ketal. This allows for the selective benzylation of the primary hydroxyl groups. Subsequent acidic hydrolysis removes the isopropylidene group, furnishing this compound with its two secondary hydroxyls available for further reactions. orgsyn.org

The benzyl (B1604629) ether protecting groups at the 1 and 4 positions are robust and withstand a wide range of reaction conditions. However, they can be selectively removed when required. A common method for the deprotection of benzyl ethers is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source. This method is generally clean and efficient. Other methods for benzyl ether cleavage include the use of strong acids or dissolving metal reductions, although these conditions are harsher and may not be compatible with other functional groups in the molecule.

Preparation of Functionalized Threitol Derivatives

The reactivity of the hydroxyl groups in this compound allows for the synthesis of a wide array of functionalized derivatives.

Synthesis of 1,4-Di-O-alkylated Threitol Analogs

The synthesis of this compound is a prime example of 1,4-di-O-alkylation. The general strategy involves the use of a base to deprotonate the hydroxyl groups, followed by reaction with an alkyl halide. For instance, sodium hydride (NaH) is a commonly used base for this purpose, and benzyl bromide is the alkylating agent for the synthesis of the title compound. orgsyn.org This methodology can be extended to the synthesis of other 1,4-di-O-alkylated threitol analogs by employing different alkyl halides.

While direct transetherification of the benzyl ethers is not a commonly employed strategy, a two-step sequence of debenzylation followed by re-alkylation provides a versatile route to a variety of 1,4-di-O-alkylated threitol analogs.

Introduction of Other Protecting Groups and Chemically Manipulable Arms

The free secondary hydroxyl groups of this compound can be protected with a variety of other protecting groups, allowing for orthogonal protection strategies in complex syntheses. Common protecting groups for alcohols include methoxymethyl (MOM) ethers and p-methoxybenzyl (PMB) ethers.

The introduction of a MOM group can be achieved using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.org PMB ethers can be synthesized via the Williamson ether synthesis, using a base like sodium hydride followed by the addition of PMB-Cl. total-synthesis.com PMB ethers are particularly useful as they can be selectively cleaved under oxidative conditions (e.g., using DDQ or CAN) in the presence of benzyl ethers. total-synthesis.com

The trityl (triphenylmethyl, Tr) group is another bulky protecting group that can be introduced selectively on primary alcohols. While the hydroxyl groups in this compound are secondary, under certain conditions and with appropriate reagents, tritylation could potentially be achieved.

Transformations into Related Chiral Scaffolds and Derivatives (e.g., Thio-, Seleno-, and Tellurosugars utilizing Threitol Intermediates)

While direct transformations of this compound into thio-, seleno-, and tellurosugars are not extensively documented, its derivatives can serve as precursors for such chiral scaffolds. For instance, a related compound, 1,4-di-O-tosyl-2,3-O-isopropylidene-D-threitol, is a known intermediate in the synthesis of functionalized derivatives. nih.gov The tosyl groups are excellent leaving groups and can be displaced by sulfur, selenium, or tellurium nucleophiles to introduce these heteroatoms into the carbon skeleton. An efficient synthesis of the selenium-containing glycosidase inhibitor, blintol, utilizes p-methoxybenzyl ether protecting groups, highlighting the importance of benzyl-type protecting groups in the synthesis of selenosugars. reddit.com

Generation of Dioxolanes and Other Cyclic Derivatives

The two adjacent secondary hydroxyl groups of this compound are ideally positioned to form cyclic derivatives, most notably dioxolanes, through reaction with aldehydes or ketones. This reaction is typically catalyzed by an acid.

For example, the reaction of a 1,2-diol with an excess of 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of a sulfonic acid, such as p-toluenesulfonic acid (p-TsOH), yields a 2,2-dimethyl-1,3-dioxolane (an acetonide). Similarly, reaction with benzaldehyde in the presence of an acid catalyst would yield a 2-phenyl-1,3-dioxolane. The formation of these cyclic acetals and ketals serves to protect the diol functionality and can also impart conformational rigidity to the molecule. This strategy has been employed using the L-enantiomer, (-)-1,4-di-O-benzyl-L-threitol, to create chiral ketals that direct diastereoselective reactions. orgsyn.org

The formation of such cyclic derivatives is a powerful tool in asymmetric synthesis, where the chiral threitol backbone can be used as a chiral auxiliary to control the stereochemical outcome of subsequent reactions.

Stereochemical Investigations and Enantiocontrol

Assessment of Enantiomeric Purity and Enantiomeric Excess (ee) in Synthetic Products

The primary function of a chiral auxiliary like (+)-1,4-Di-O-benzyl-D-threitol is to enable the synthesis of enantiomerically enriched products. The success of such a synthesis is quantified by the enantiomeric purity of the product, typically expressed as enantiomeric excess (ee). Various analytical techniques are employed to determine the ee of compounds synthesized using this chiral auxiliary.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and reliable method for separating and quantifying enantiomers. This technique allows for the direct determination of the ratio of enantiomers in a mixture, from which the ee can be calculated. Another powerful method involves Nuclear Magnetic Resonance (NMR) spectroscopy. By reacting the enantiomeric mixture with a chiral derivatizing agent, diastereomers are formed which exhibit distinct signals in the NMR spectrum. The integration of these signals provides a precise measure of the diastereomeric ratio, which corresponds to the original enantiomeric ratio.

More advanced techniques such as molecular rotational resonance (MRR) spectroscopy combined with chiral tagging have also been developed for the absolute determination of enantiomeric excess. nih.gov Commercially available this compound itself is often supplied with a specified high enantiomeric purity, for instance, a minimum of 98.0% ee, ensuring its effectiveness in stereocontrolled reactions. tcichemicals.com

The table below summarizes common methods for assessing enantiomeric excess.

| Method | Principle | Application Example |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Baseline separation of enantiomers to determine their relative concentrations. |

| NMR Spectroscopy | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinguishable NMR signals. | Analysis of ¹H NMR spectra of diastereomeric esters to quantify isomer composition. |

| MRR Spectroscopy | Use of a chiral tag to form diastereomeric complexes that have distinct rotational spectra for each enantiomer. | Absolute determination of ee in synthetic products like isotopically chiral molecules. nih.gov |

Evaluation of Specific Rotation for Enantiomeric Identification

Specific rotation is an intrinsic property of a chiral compound and is defined as the angle to which a plane-polarized light is rotated when passed through a solution of the compound at a specific concentration and path length. wikipedia.org It is a fundamental tool for characterizing chiral molecules and confirming the identity of a specific enantiomer. Compounds that rotate light clockwise are termed dextrorotatory (+) and those that rotate it counter-clockwise are levorotatory (-). wikipedia.org

For this compound, the positive sign in its name indicates it is dextrorotatory. The measurement of the specific rotation of a synthetic sample and its comparison to the known value of the pure enantiomer can provide a quick assessment of its enantiomeric identity and an estimation of its purity. The magnitude of the observed rotation is directly proportional to the concentration of the chiral substance and its enantiomeric excess. wikipedia.org

The specific rotation of this compound is documented under defined conditions.

| Compound | Specific Rotation [α] | Conditions |

| This compound | +6° to +6.5° | 20°C, Sodium D-line (589 nm), c=5 in CHCl₃ myskinrecipes.com |

Diastereoselectivity in Reactions Mediated by this compound

When a chiral auxiliary is incorporated into a prochiral substrate, it creates a chiral environment that can direct subsequent reactions to favor the formation of one diastereomer over another. This phenomenon is known as diastereoselectivity. The C₂-symmetric backbone of threitol derivatives is particularly effective at inducing high levels of diastereoselectivity.

A notable example involves the use of the enantiomeric chiral template, 1,4-di-O-benzyl-L-threitol, in the asymmetric desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl. In a sequential etherification under Mitsunobu conditions, the threitol moiety is attached to the prochiral biphenyl (B1667301) molecule. nih.govacs.org This reaction proceeds with exceptional diastereoselectivity, yielding a single desymmetrized biphenyldiol product with S-axial chirality exclusively. nih.govacs.org The rigid, C₂-symmetric structure of the threitol auxiliary effectively shields one face of the molecule, forcing the reaction to occur on the opposite face, thus dictating the stereochemical outcome. Subsequent removal of the auxiliary yields the enantiomerically pure (S)-biphenyldiol. nih.govacs.org This principle of high diastereoselective control is directly applicable to reactions mediated by this compound to obtain the opposite (R)-axial chirality.

The table below outlines the key components and outcome of this diastereoselective reaction.

| Prochiral Substrate | Chiral Auxiliary | Reaction Type | Stereochemical Outcome |

| 2,2',6,6'-Tetrahydroxybiphenyl | 1,4-Di-O-benzyl-L-threitol | Desymmetrization (Mitsunobu) | Exclusive formation of the (S)-axial chirality product nih.govacs.org |

Influence of Chiral Auxiliary Structure on Stereochemical Outcome

The efficacy of a chiral auxiliary is intrinsically linked to its three-dimensional structure. The structure of this compound provides a well-defined and sterically demanding chiral environment that is responsible for its ability to control the stereochemical course of a reaction.

The key features influencing its stereodirecting ability are:

C₂-Symmetry: The C₂-symmetric axis reduces the number of possible transition states, simplifying the stereochemical analysis and often leading to higher selectivity.

Rigid Backbone: The threitol backbone provides a conformationally restricted framework. When attached to a substrate, it limits the degrees of freedom in the transition state.

Steric Hindrance: The two bulky benzyl (B1604629) groups are positioned to effectively block one of the two prochiral faces of an attached substrate. For example, in the desymmetrization of the tetrahydroxybiphenyl, the benzyl groups of the threitol template prevent the approach of reagents from one side, forcing a highly selective reaction on the unhindered face. nih.govacs.org This principle is a cornerstone of asymmetric synthesis using chiral auxiliaries. harvard.edu

By temporarily incorporating this compound, a prochiral molecule is converted into a diastereomeric intermediate where the energetic barrier to forming one stereoisomer is significantly lower than the other. After the stereocenter(s) are set, the auxiliary can be cleaved and recovered, leaving behind an enantiomerically enriched product.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information regarding the chemical environment of each nucleus within the (+)-1,4-Di-O-benzyl-D-threitol molecule. The spectra for the D-threitol derivative are identical to those of its L-enantiomer. orgsyn.org

The ¹H NMR spectrum confirms the presence of all expected protons. The aromatic protons of the two benzyl (B1604629) groups typically appear as a complex multiplet in the range of δ 7.23–7.36 ppm. orgsyn.org The benzylic methylene (B1212753) protons (Ph-CH₂ -O) show signals as a multiplet between δ 4.47 and 4.57 ppm. orgsyn.org The protons on the threitol backbone appear as multiplets at approximately δ 3.83–3.87 ppm (H-2, H-3) and δ 3.54–3.60 ppm (H-1, H-4). orgsyn.org A broad singlet around δ 2.93 ppm corresponds to the two hydroxyl protons (-OH), the chemical shift of which can vary with concentration and solvent. orgsyn.org

The ¹³C NMR spectrum provides evidence for the carbon skeleton. Key signals include those for the benzylic carbons at δ 73.45 ppm and the threitol backbone carbons at δ 71.85 ppm (C-2, C-3) and δ 70.45 ppm (C-1, C-4). orgsyn.org The aromatic carbons resonate in the typical downfield region, with signals observed at δ 137.66 ppm for the quaternary carbons and at δ 128.37 and 127.70 ppm for the protonated aromatic carbons. orgsyn.org

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 1,4-Di-O-benzyl-threitol in CDCl₃. orgsyn.org

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ar-H | 7.23–7.36 (m, 10H) | - |

| Ph-C (quaternary) | - | 137.66 |

| Ph-C H | - | 128.37, 127.70 |

| Ph-C H₂-O | 4.47–4.57 (m, 4H) | 73.45 |

| C H-OH (C-2, C-3) | 3.83–3.87 (m, 2H) | 71.85 |

| C H₂-O-Bn (C-1, C-4) | 3.54–3.60 (m, 4H) | 70.45 |

| OH | 2.93 (br s, 2H) | - |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are utilized for unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

COSY : A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, cross-peaks would be expected between the protons on the threitol backbone: H-1/H-2 and H-3/H-4. A correlation between the H-2 and H-3 protons would also confirm their adjacent relationship.

HSQC : An HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively link the proton signals for the benzylic CH₂, the backbone CH-OH, and the backbone CH₂-O groups to their corresponding carbon signals (δ 73.45, 71.85, and 70.45 ppm, respectively).

HMBC : An HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the benzylic methylene protons (δ ~4.5 ppm) to the quaternary aromatic carbon (δ 137.66 ppm) and the adjacent threitol backbone carbon (C-1/C-4 at δ 70.45 ppm), confirming the connectivity of the benzyl protecting groups.

Chromatographic Techniques for Purity and Enantiomeric Analysis

Chromatographic methods are essential for verifying the chemical purity and enantiomeric integrity of this compound.

Gas chromatography is a standard method for assessing the purity of volatile and thermally stable compounds. Commercial suppliers of this compound often specify a purity of greater than 98.0%, as determined by GC. tcichemicals.comtcichemicals.com The analysis is typically performed on a capillary column with a nonpolar stationary phase, where the compound elutes as a single major peak, and the area percentage is used to quantify purity.

For determining enantiomeric excess (e.e.), a specialized chiral stationary phase is required. The hydroxyl and ether functionalities of the molecule provide sites for stereospecific interactions with a chiral selector, allowing for the separation of the D- and L-enantiomers in a single run.

Table 2: Typical GC Parameters for Purity Analysis

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) |

| Stationary Phase | e.g., 5% Phenyl Methylpolysiloxane |

| Injector Temperature | 250 °C |

| Detector (FID) Temp. | 280 °C |

| Oven Program | e.g., 100 °C hold 2 min, ramp 10 °C/min to 250 °C, hold 10 min |

| Carrier Gas | Helium or Hydrogen |

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. ijrpr.commdpi.com The separation of this compound from its (-)-enantiomer can be effectively achieved using this method.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are particularly effective for resolving chiral alcohols and ethers. scielo.br The enantiorecognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. chromatographyonline.com A normal-phase mobile system, typically a mixture of a hydrocarbon solvent (like hexane) and an alcohol modifier (like isopropanol), is commonly employed to achieve baseline separation of the two enantiomers. scielo.br The relative peak areas are then used to determine the enantiomeric excess with high accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. orgsyn.org

A strong, broad absorption band in the region of 3562 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups. orgsyn.org The presence of the aromatic rings is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ (3065 cm⁻¹) and C=C stretching absorptions around 1495 and 1453 cm⁻¹. orgsyn.org The aliphatic C-H stretching of the threitol backbone and benzyl methylene groups is observed below 3000 cm⁻¹, typically around 2867 cm⁻¹. orgsyn.org A prominent C-O stretching band, characteristic of the ether and alcohol functionalities, is found in the fingerprint region between 1101 and 1027 cm⁻¹. orgsyn.org

Table 3: Characteristic IR Absorption Bands for this compound. orgsyn.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3562 | O-H stretch | Alcohol |

| 3065 | C-H stretch | Aromatic |

| 2867 | C-H stretch | Aliphatic (CH, CH₂) |

| 1495, 1453 | C=C stretch | Aromatic Ring |

| 1101, 1027 | C-O stretch | Ether, Alcohol |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is a definitive analytical technique for determining the three-dimensional arrangement of atoms within a crystal. In research involving this compound, this method is instrumental in unambiguously confirming the absolute stereochemistry and conformational details of its derivatives. As a chiral building block, this compound is often employed in syntheses where the precise control and verification of stereochemistry are paramount to the final molecule's function, such as in the creation of asymmetric ligands for catalysis. researchgate.netnih.gov

The process involves irradiating a single crystal of a derivative with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the exact spatial coordinates of each atom can be determined. purechemistry.orgnih.gov This provides unequivocal proof of the relative and absolute configuration of stereogenic centers created during a synthesis.

For derivatives of light-atom molecules like this compound, determining the absolute configuration can be challenging due to the weak anomalous scattering effect. researchgate.net However, the presence of heavier atoms (e.g., phosphorus, sulfur, or halogens) in the derivative, or the formation of co-crystals with a molecule of known chirality, can enhance the effect and allow for a confident assignment. researchgate.netresearchgate.net The Flack parameter is a critical value calculated from the diffraction data that indicates whether the determined absolute structure is correct; a value close to zero for a known enantiopure compound confirms the assignment. researchgate.net

Table 1: Representative Crystallographic Data for a Chiral Biphenyl (B1667301) Ligand Derivative

This table presents example data for a complex chiral molecule whose stereochemistry was confirmed by X-ray crystallography, illustrating the type of information obtained from the analysis.

| Parameter | Value | Significance |

| Chemical Formula | C₃₈H₃₂O₂P₂ | Confirms the elemental composition of the crystallized molecule. |

| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |

| Space Group | P2₁ | Defines the symmetry elements within the unit cell; P2₁ is a common chiral group. |

| Dihedral Angle | 83.2° | Defines the twist between the two phenyl rings, a key conformational feature. |

| Flack Parameter | 0.02(3) | A value near zero confirms the correct absolute stereochemistry has been determined. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and indispensable technique used to monitor the progress of chemical reactions involving this compound and its derivatives. weizmann.ac.il Its primary application in this context is to qualitatively track the consumption of starting materials and the appearance of products over time, allowing a researcher to determine when a reaction is complete. nih.gov

The process involves applying a small spot of the reaction mixture onto a TLC plate—typically a sheet of glass or aluminum coated with a thin layer of silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the "eluent"). By capillary action, the eluent moves up the plate, and the different components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase (silica gel) versus the mobile phase (eluent).

For reactions involving this compound, such as glycosylation or the introduction of other functional groups, TLC can effectively separate the more polar alcohol starting material from the typically less polar product. researchgate.netbeilstein-journals.org By spotting the reaction mixture at different time points alongside the pure starting material, one can visualize the gradual disappearance of the starting material spot and the emergence of a new product spot. The Retention Factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each compound in a given solvent system. ictsl.net

Visualization of the spots is often achieved using a UV lamp if the compounds are UV-active (like the benzyl groups in the parent compound). nih.gov Alternatively, chemical stains can be used. For sugar alcohol derivatives, common stains include potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate, which react with the compounds to produce colored spots upon heating. nih.gov

Table 2: Example of TLC Monitoring for a Benzylation Reaction

This table illustrates the hypothetical progress of a reaction where a diol is converted to a less polar diether, as observed on a TLC plate developed in a 3:1 Hexane:Ethyl Acetate (B1210297) solvent system.

| Time Point | Spot 1 (Diol) Rƒ | Spot 2 (Product) Rƒ | Observation |

| 0 hours | 0.25 | - | Only the starting material spot is present. |

| 1 hour | 0.25 | 0.60 | A strong starting material spot and a faint product spot are visible. |

| 3 hours | 0.25 | 0.60 | The product spot has intensified, and the starting material spot has diminished. |

| 6 hours | - | 0.60 | The starting material spot has completely disappeared, indicating the reaction is complete. |

Table 3: Common TLC Eluent Systems and Visualization Agents

| Eluent System (v/v) | Typical Application | Visualization Agent |

| Hexane / Ethyl Acetate (4:1 to 1:1) | For compounds of low to moderate polarity, such as protected ethers. thewestheimerinstitute.org | UV Light (254 nm) |

| Dichloromethane / Methanol (B129727) (95:5) | For separating compounds with slightly higher polarity. | Potassium Permanganate (KMnO₄) |

| Toluene / Acetone (B3395972) (8:2) | General purpose for a range of polarities. | Ceric Ammonium Molybdate (CAM) |

Mechanistic and Computational Studies

Elucidation of Reaction Mechanisms in Asymmetric Transformations Involving the Compound

A key application of (+)-1,4-Di-O-benzyl-D-threitol is in the asymmetric desymmetrization of prochiral compounds, such as 2,2',6,6'-tetrahydroxybiphenyl. The exclusive formation of the S-axial chirality in the resulting biphenyldiol is achieved through a sequential etherification process under Mitsunobu conditions. nih.gov The mechanism of the Mitsunobu reaction itself is complex and involves several key intermediates. wikipedia.orgnih.gov

The reaction is initiated by the activation of the alcohol, in this case, one of the hydroxyl groups of this compound, by a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms an alkoxyphosphonium salt, which is a highly reactive intermediate. The C₂-symmetric nature of the threitol derivative means that the two hydroxyl groups are stereochemically equivalent, simplifying the initial activation step.

The crucial stereodetermining step is the subsequent nucleophilic attack by one of the hydroxyl groups of the prochiral 2,2',6,6'-tetrahydroxybiphenyl on the activated threitol derivative. The reaction proceeds via an Sₙ2 mechanism, which is characterized by an inversion of configuration at the reacting center of the alcohol. missouri.eduresearchgate.net The inherent chirality of the threitol backbone, with its specific arrangement of the benzyloxy groups, creates a chiral environment that directs the approach of the biphenyl (B1667301) nucleophile. This controlled approach ensures that the ether linkage forms in a specific orientation, ultimately leading to the observed high stereoselectivity in the atropisomeric product. The rigidity and defined conformation of the chiral auxiliary are believed to be critical in creating a well-defined transition state that favors the formation of one atropisomer over the other.

Theoretical Modeling and Computational Chemistry Approaches

While specific computational studies on this compound are not extensively reported, methodologies applied to related systems can be extrapolated to understand its behavior and the origins of stereoselectivity.

Molecular dynamics (MD) simulations are a powerful tool for analyzing the conformational landscape of chiral molecules and their complexes. For systems involving chiral diols, MD simulations can reveal the preferred conformations in solution and how these conformations influence the interactions with other reactants. The conformational flexibility or rigidity of the chiral auxiliary is a key determinant of its effectiveness in inducing stereoselectivity.

In related C₂-symmetric chiral diols, MD simulations have been used to understand how the orientation of substituents and the potential for intramolecular hydrogen bonding can lead to a more rigid and predictable structure. This pre-organization is crucial for effective stereochemical communication in the transition state. For this compound, the bulky benzyl (B1604629) groups likely play a significant role in restricting the conformational freedom of the threitol backbone, leading to a more defined chiral pocket that directs the incoming nucleophile.

MM/GBSA is a computational method used to estimate the free energy of binding between molecules. In the context of asymmetric catalysis or the use of chiral auxiliaries, it can be employed to calculate the binding energies of different diastereomeric transition states. A lower calculated binding free energy for one transition state over another would suggest that the reaction pathway leading to a particular stereoisomer is more favorable.

For a reaction involving this compound, MM/GBSA could be used to compare the energies of the transition states leading to the S- and R-atropisomers of the biphenyl product. Such an analysis would likely reveal that the transition state leading to the experimentally observed S-isomer is significantly lower in energy due to more favorable steric and electronic interactions within the chiral pocket created by the threitol derivative.

The high stereoselectivity observed in reactions utilizing this compound can be rationalized by considering the structure of the transition state. In the desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl, the C₂-symmetry of the threitol derivative plays a crucial role. This symmetry reduces the number of possible competing diastereomeric transition states.

Computational models, such as the Zimmerman-Traxler model for aldol (B89426) reactions, have demonstrated the importance of chair-like six-membered transition states in determining stereochemical outcomes. harvard.edu While the Mitsunobu reaction does not proceed through a cyclic transition state in the same manner, the principle of minimizing steric interactions in the transition state is still paramount. The bulky benzyl groups of this compound likely create a significant steric bias, forcing the large biphenyl nucleophile to approach from a specific trajectory to avoid unfavorable steric clashes. This directed approach is what ultimately leads to the selective formation of a single atropisomer. nih.gov

The following table summarizes the key factors influencing the stereochemical outcome in the desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using this compound, based on mechanistic principles and insights from related computational studies.

| Factor | Description | Influence on Stereoselectivity |

|---|---|---|

| C₂-Symmetry of the Chiral Auxiliary | The threitol derivative possesses a C₂ axis of symmetry, making its two reactive hydroxyl groups equivalent. | Reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher selectivity. |

| Sₙ2 Reaction Mechanism | The Mitsunobu reaction proceeds with a clean inversion of configuration at the carbon atom of the alcohol. | Ensures a predictable stereochemical relationship between the chiral auxiliary and the product. |

| Steric Hindrance from Benzyl Groups | The large benzyl groups on the threitol backbone create a sterically demanding chiral environment. | Directs the approach of the nucleophile (biphenyl) to minimize steric repulsion, favoring one transition state over the other. |

| Conformational Rigidity | The bulky substituents and the inherent structure of the threitol backbone limit conformational freedom. | Leads to a more well-defined transition state, enhancing the energy difference between competing pathways and resulting in higher stereoselectivity. |

Broader Research Context and Future Perspectives

Application in Chiral Separation Technologies, including Chiral Stationary Phases

The intrinsic chirality and well-defined structure of threitol derivatives make them excellent candidates for applications in enantioselective processes. While direct incorporation into commercial chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) is not widely documented, the principle of using such molecules as chiral selectors is well-established. The hydroxyl groups of the threitol backbone can be functionalized to create specific interaction sites—such as hydrogen bond donors/acceptors, or sites for π-π stacking—that are necessary for chiral recognition and the separation of enantiomers.

A significant application demonstrating its role in enantioselective synthesis, which is conceptually linked to chiral separation, is the use of its enantiomer, 1,4-Di-O-benzyl-L-threitol, as a chiral template. In the asymmetric synthesis of axially chiral biaryls, this threitol derivative is used to control the stereochemical outcome. nih.gov The process involves the sequential etherification of a prochiral biphenyl (B1667301) with 1,4-di-O-benzyl-L-threitol. This desymmetrization step exclusively yields a product with S-axial chirality. nih.gov After establishing the desired chirality, the threitol auxiliary is cleaved and can be recovered, having successfully transferred its stereochemical information to the target molecule. This use as a chiral auxiliary highlights its potential in creating enantiomerically pure compounds, a foundational goal shared with chiral separation technologies.

The development of new CSPs often involves immobilizing a chiral selector onto a solid support like silica (B1680970) gel. (+)-1,4-Di-O-benzyl-D-threitol serves as a versatile starting material for the synthesis of more complex chiral ligands or selectors that could be tethered to such supports for chromatographic applications. researchgate.net

Potential in Pharmaceutical and Agrochemical Research as a Chiral Synthon

The demand for enantiomerically pure pharmaceuticals and agrochemicals is a major driver for the development of versatile chiral building blocks. nih.gov this compound, sourced from the chiral pool, provides a reliable C4 scaffold with fixed stereocenters, making it an attractive starting material for the total synthesis of bioactive molecules.

In pharmaceutical research, this compound has been utilized in the synthesis of complex glycosylated molecules. For instance, it served as a core scaffold in the coupling reaction with a protected lactosyl bromide to produce tri-O-β-lactosyl-D-threitol derivatives. nih.gov These resulting compounds are valuable for studying the binding properties of carbohydrates to hepatocytes, which is crucial for understanding biological recognition processes and for the development of targeted drug delivery systems. nih.gov The synthesis of molecules with potential medicinal significance, such as deacetyl (+)-anisomycin, has been reported from intermediates that can be conceptually derived from C4 chiral synthons like threitol derivatives. nih.gov

While specific examples in agrochemical synthesis are not extensively detailed in the literature, the general importance of C4 chiral building blocks in this field is well-recognized. nih.gov Agrochemicals, such as fungicides and herbicides, often exhibit stereospecific activity, where only one enantiomer is effective and the other may be inactive or even detrimental to non-target organisms. The structural motifs present in this compound—specifically the vicinal diol arrangement—are common in a variety of natural products and bioactive molecules. This makes it a promising precursor for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.

Comparison with Other C4 Chiral Building Blocks and their Synthetic Utility

The synthetic utility of this compound is best understood in comparison with other readily available C4 chiral building blocks, primarily derivatives of tartaric acid and erythritol (B158007).

Threitol vs. Erythritol: Threitol and erythritol are diastereomers, and this difference in stereochemistry has significant synthetic implications. Threitol possesses C2 symmetry, meaning its two stereocenters have the same configuration (R,R for D-threitol or S,S for L-threitol). In contrast, meso-erythritol has a plane of symmetry (σ-symmetry) and its stereocenters are opposite (R,S). nih.gov This fundamental structural difference dictates their synthetic applications.

The C2 symmetry of threitol derivatives means that the substituents on the C2 and C3 carbons are stereochemically identical. nih.gov This can simplify certain synthetic transformations where symmetric modifications are desired. Conversely, the enantiotopic nature of the substituents on the C2 and C3 carbons in meso-erythritol presents a synthetic challenge, requiring careful enantioselective differentiation to achieve specific stereochemical outcomes. nih.gov This makes the synthesis of certain erythro-configured derivatives more complex compared to the more straightforward chemistry of threo-configured compounds derived from sources like tartaric acid or threitol. nih.gov

Threitol vs. Tartaric Acid: Tartaric acid is one of the most abundant and inexpensive chiral building blocks available in both enantiomeric forms (L-(+)-tartaric acid and D-(-)-tartaric acid). researchgate.net It features two carboxylic acid groups flanking the two stereogenic hydroxyl-bearing carbons. This high degree of functionalization makes it an exceptionally versatile precursor for a vast array of chiral synthons, including protected diols, diamines, and epoxides. researchgate.net Many synthetic routes to threitol derivatives, including this compound, actually start from the corresponding enantiomer of tartaric acid through the reduction of the carboxylic acid functions. researchgate.net

While tartaric acid is often the ultimate chiral source, pre-formed and protected threitol derivatives like this compound offer a synthetic advantage by providing a stable, less functionalized C4 backbone. This makes it a more direct and convenient starting material for syntheses where the diol structure, rather than the dicarboxylic acid, is the desired core.

The table below summarizes the key features of these C4 chiral building blocks.

| Feature | (+)-D-Threitol Derivatives | meso-Erythritol Derivatives | D-(-)-Tartaric Acid Derivatives |

| Symmetry | C2 Symmetry | Plane of Symmetry (σ) | C2 Symmetry |

| Stereocenters | (2R, 3R) | (2R, 3S) | (2S, 3S) |

| Key Functional Groups | Vicinal Diols | Vicinal Diols | Vicinal Diols, Dicarboxylic Acids |

| Synthetic Utility | Symmetric modifications, direct use as chiral diol scaffold. | Requires enantioselective differentiation of symmetric groups. | Highly versatile due to multiple functional groups, common precursor to other C4 synthons. |

| Availability | Often synthesized from tartaric acid. | Readily available. | Inexpensive and available in both enantiomeric forms. |

Q & A

Q. What are the standard methods for synthesizing (+)-1,4-Di-O-benzyl-D-threitol, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : The synthesis typically involves benzylation of D-threitol under basic conditions. Key steps include:

-

Protection of hydroxyl groups : Use benzyl bromide with a base (e.g., NaH) in anhydrous THF or DMF to achieve selective protection .

-

Stereochemical control : Employ chiral auxiliaries or catalysts (e.g., Sharpless conditions) to ensure retention of the (2R,3R) configuration .

-

Optimization : Monitor reaction progress via TLC or HPLC. For enantiomeric purity ≥98%, use chiral stationary-phase HPLC (CSP-HPLC) with a cellulose-based column and hexane/isopropanol mobile phase .

- Data Table :

| Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|

| NaH/BnBr | 65–75 | 90–95 | |

| BF3·Et2O | 70–80 | 95–98 |

Q. How can this compound be characterized to confirm its structural and stereochemical integrity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze H and C NMR to verify benzyl group integration (δ 7.2–7.4 ppm for aromatic protons) and diol backbone (δ 3.5–4.5 ppm for methine protons) .

- Mass Spectrometry (MS) : Confirm molecular weight (302.36 g/mol) via ESI-MS or MALDI-TOF .

- Polarimetry : Measure specific optical rotation ([α] ≈ +10.5° for D-threitol derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enantioselectivity during this compound synthesis?

- Methodological Answer : Discrepancies often arise from:

-

Impure starting materials : Validate D-threitol enantiopurity via chiral GC or enzymatic assays .

-

Reaction intermediates : Isolate and characterize intermediates (e.g., mono-benzylated derivatives) using preparative HPLC .

-

Solvent effects : Test polar aprotic solvents (DMF vs. THF) to optimize benzylation efficiency .

Q. How can researchers troubleshoot low yields during scale-up of this compound?

- Methodological Answer : Common issues and solutions:

- Exothermic reactions : Use controlled cooling (0–5°C) during benzyl bromide addition to prevent decomposition .

- Byproduct formation : Introduce scavengers (e.g., molecular sieves) to absorb water or excess base .

- Purification challenges : Optimize column chromatography (silica gel, ethyl acetate/hexane gradient) or switch to recrystallization in ethanol/water .

Q. What are the implications of this compound’s hygroscopicity on experimental reproducibility?

- Methodological Answer : Hygroscopicity can alter stoichiometry and reaction kinetics. Mitigation strategies include:

Q. How does this compound’s solubility profile impact its application in asymmetric catalysis?

- Methodological Answer : The compound exhibits limited solubility in non-polar solvents. Solutions:

-

Co-solvent systems : Use THF/toluene (1:3) to enhance solubility while maintaining catalytic activity .

-

Derivatization : Convert to a mesylate or tosylate for improved solubility in dichloromethane or chloroform .

- Data Table :

| Solvent | Solubility (mg/mL) | Application Context |

|---|---|---|

| Toluene | 5–10 | Cross-coupling reactions |

| THF | 15–20 | Grignard additions |

| Dichloromethane | 8–12 | Catalytic asymmetric synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.